1-benzoyl-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzoyl group, a phenyl group, a piperazine ring, and a tetrazole ring . These groups are common in medicinal chemistry and have been studied for their potential therapeutic effects .
Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole ring can act as a hydrogen bond acceptor and donor, simultaneously .Chemical Reactions Analysis
Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical and Chemical Properties Analysis
Tetrazoles are crystalline and odorless. They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized and evaluated piperazine derivatives for their antimicrobial properties. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds have also demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness against certain bacterial strains (Mekky & Sanad, 2020).
Anticancer Activity
Piperazine derivatives have also been investigated for their anticancer potential. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. These findings suggest the potential of piperazine derivatives as therapeutic agents in cancer treatment (Yarim et al., 2012).
Enzyme Inhibition
The study of piperazine derivatives extends to enzyme inhibition, which is crucial for understanding their mechanism of action and potential therapeutic applications. A notable example includes the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed potent anti-acetylcholinesterase (anti-AChE) activity. Such compounds could be valuable in the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Biological Activity
Further research into piperazine derivatives reveals their broad spectrum of biological activities. For example, the synthesis and biological evaluation of novel 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents have demonstrated that these compounds exhibit moderate to good activities against tested bacterial and fungal strains. Such findings highlight the versatility of piperazine derivatives in developing new antimicrobial agents (Jadhav et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(16-7-3-1-4-8-16)24-13-11-23(12-14-24)15-18-20-21-22-25(18)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLQRTZGYDKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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